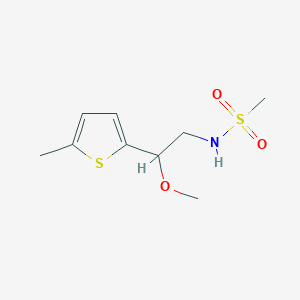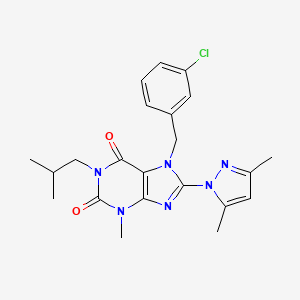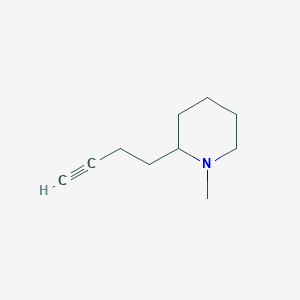![molecular formula C17H18N4OS2 B2458689 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide CAS No. 946228-58-6](/img/structure/B2458689.png)
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thiazolo[4,5-d]pyridazine derivative that has shown promising results in various biochemical and physiological studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide' involves the synthesis of the thiazolo[4,5-d]pyridazine ring system followed by the attachment of the thio and N-propylacetamide groups.
Starting Materials
2-methyl-7-phenyl-1,2,4,5-tetrazine-3-thiol, propylamine, acetic anhydride, sodium ethoxide, sulfur, nitrogen gas
Reaction
Step 1: Synthesis of 2-methyl-7-phenylthiazolo[4,5-d]pyridazine ring system, a. Dissolve 2-methyl-7-phenyl-1,2,4,5-tetrazine-3-thiol (1.0 g) in a mixture of sulfur (0.5 g) and acetic anhydride (10 mL) and heat the mixture at 120°C for 4 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and add sodium ethoxide (0.5 g) in ethanol (10 mL) to it. Stir the mixture for 1 hour at room temperature., c. Filter the precipitated solid and wash it with ethanol to obtain the thiazolo[4,5-d]pyridazine ring system (yield: 80%)., Step 2: Attachment of thio group, a. Dissolve the thiazolo[4,5-d]pyridazine ring system (0.5 g) in ethanol (10 mL) and add sulfur (0.5 g) to it. Heat the mixture at 80°C for 2 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and filter the precipitated solid. Wash it with ethanol to obtain the thio-substituted thiazolo[4,5-d]pyridazine (yield: 70%)., Step 3: Attachment of N-propylacetamide group, a. Dissolve the thio-substituted thiazolo[4,5-d]pyridazine (0.5 g) in ethanol (10 mL) and add propylamine (0.5 g) and acetic anhydride (0.5 g) to it. Heat the mixture at 80°C for 2 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and filter the precipitated solid. Wash it with ethanol to obtain the final product '2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide' (yield: 60%).
Mécanisme D'action
The mechanism of action of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide involves the inhibition of protein kinase C activity. This enzyme plays a vital role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of protein kinase C by 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide leads to the activation of various signaling pathways that regulate cellular processes.
Effets Biochimiques Et Physiologiques
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and has been used as a potential anticancer agent. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in lab experiments is its unique properties. It has been shown to have various biochemical and physiological effects that make it an excellent tool for studying various cellular processes. However, one of the limitations of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is its toxicity. It can be toxic to cells at high concentrations and can lead to cell death.
Orientations Futures
There are several future directions for the use of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in scientific research. One of the potential applications of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is in the development of new anticancer agents. It has been shown to have promising results in inhibiting the growth of various cancer cells and can be further studied for its potential as a cancer treatment. Another potential application of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and can be further studied for its potential as a treatment for these disorders.
Conclusion:
In conclusion, 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, or 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors and has shown promising results in various biochemical and physiological studies. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.
Applications De Recherche Scientifique
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been extensively used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been shown to inhibit the activity of protein kinase C and has been used to study the role of this enzyme in various cellular processes. It has also been used as a ligand for the study of adenosine receptors and has shown promising results in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNJWSSUJQWNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)

![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)